molecular formula C9H8Cl2O2 B8797816 (2,6-Dichlorophenyl)methyl acetate CAS No. 71172-54-8

(2,6-Dichlorophenyl)methyl acetate

Cat. No.: B8797816
CAS No.: 71172-54-8
M. Wt: 219.06 g/mol
InChI Key: PTJHDYSHCJTQFZ-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methyl acetate (IUPAC name: methyl 2-(2,6-dichlorophenyl)acetate) is an aromatic ester derivative characterized by a dichlorinated phenyl group linked to an acetate moiety. Its chemical formula is C₉H₈Cl₂O₂, with a molecular weight of 219.07 g/mol (PubChem CID: 2734107) . The compound is synthesized via esterification of 2,6-dichlorophenylacetic acid, as evidenced by its structural analogs in pharmaceutical impurity listings . Key applications include its role as a synthetic intermediate or impurity in drug formulations, particularly in nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and aceclofenac .

Properties

CAS No.

71172-54-8

Molecular Formula

C9H8Cl2O2

Molecular Weight

219.06 g/mol

IUPAC Name

(2,6-dichlorophenyl)methyl acetate

InChI

InChI=1S/C9H8Cl2O2/c1-6(12)13-5-7-8(10)3-2-4-9(7)11/h2-4H,5H2,1H3

InChI Key

PTJHDYSHCJTQFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=CC=C1Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Methyl Ester of Diclofenac

  • Chemical Name: Methyl 2-[2-[(2,6-dichlorophenyl)amino]phenyl]acetate
  • Formula: C₁₅H₁₃Cl₂NO₂
  • Molecular Weight : 310.18 g/mol
  • CAS : 15307-78-5
  • Key Differences: Contains an amino group bridging two phenyl rings, unlike the non-substituted phenyl group in (2,6-dichlorophenyl)methyl acetate. Acts as a metabolite or impurity in diclofenac formulations . Exhibits distinct pharmacokinetic properties due to the amino group, which enhances hydrogen bonding and solubility compared to the parent ester .

2,6-Dichlorophenylacetic Acid

  • Chemical Name : 2-(2,6-Dichlorophenyl)acetic Acid
  • Formula : C₈H₆Cl₂O₂
  • Molecular Weight : 205.04 g/mol
  • CAS : 6575-24-2
  • Key Differences :
    • The carboxylic acid group replaces the methyl ester, increasing polarity and reducing volatility.
    • Serves as a precursor in synthesizing this compound .
    • Higher aqueous solubility (due to the acid group) but lower lipid membrane permeability compared to the ester form .

Aceclofenac Impurities (Ethyl and Benzyl Esters)

  • Examples: Ethyl Ester: Ethyl 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate (C₁₆H₁₅Cl₂NO₂, MW: 324.2 g/mol) . Benzyl Ester: Benzyl[[[2-[(2,6-dichlorophenyl)amino]phenyl]acetyl]oxy]acetate (C₂₃H₁₉Cl₂NO₄, MW: 444.3 g/mol) .
  • Key Differences :
    • Larger ester groups (ethyl, benzyl) increase molecular weight and lipophilicity, altering metabolic stability.
    • Benzyl esters exhibit prolonged half-lives in vivo due to resistance to esterase hydrolysis .

Sodium Diclofenac

  • Chemical Name: Sodium 2-{2-[(2,6-dichlorophenyl)amino]phenyl}acetate
  • Formula : C₁₄H₁₀Cl₂NNaO₂
  • Molecular Weight : 318.13 g/mol
  • Key Differences :
    • Sodium salt form enhances water solubility (>50 mg/mL) for parenteral formulations, unlike the neutral ester .
    • Shows mild eye irritation in safety studies, contrasting with the irreversible effects of methyl salicylate in similar tests .

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